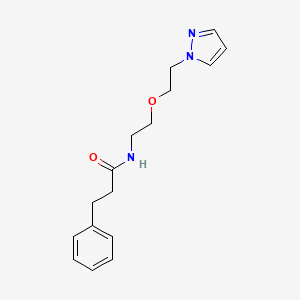
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Compounds related to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylpropanamide have been studied for their antiproliferative activities. For instance, a study by Raffa et al. (2019) synthesized ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates and found that these compounds showed significant activity against human lung carcinoma H292 cells. One compound, in particular, was noted for inducing the intrinsic apoptotic pathway by activating p53 and influencing the TRAIL-inducing death pathway (Raffa et al., 2019).
Synthesis and Antimicrobial Activity
Idhayadhulla et al. (2012) focused on the synthesis of new series of pyrazole and imidazole derivatives, including compounds similar to this compound. These compounds were evaluated for their antimicrobial activity, demonstrating the potential use of such compounds in developing new antimicrobial agents (Idhayadhulla et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been a subject of interest in several studies. For example, Köysal et al. (2005) examined the structures of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, providing insights into the geometric parameters and intermolecular interactions of these compounds, which can be useful in understanding the behavior and potential applications of this compound (Köysal et al., 2005).
X-ray Powder Diffraction Data
The X-ray powder diffraction data of compounds structurally similar to this compound have been reported. For instance, Wang et al. (2017) provided detailed diffraction data for an important intermediate in the synthesis of the anticoagulant apixaban, offering valuable information for the analysis and synthesis of related compounds (Wang et al., 2017).
Eigenschaften
IUPAC Name |
3-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(8-7-15-5-2-1-3-6-15)17-10-13-21-14-12-19-11-4-9-18-19/h1-6,9,11H,7-8,10,12-14H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXWMQIIHPQJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


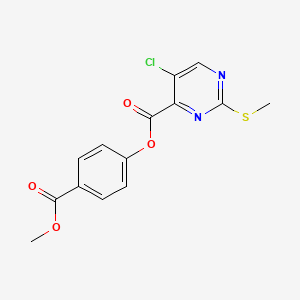
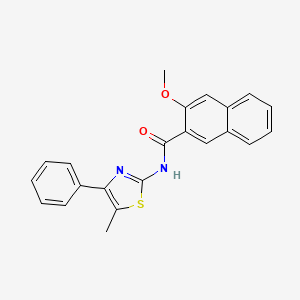

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)
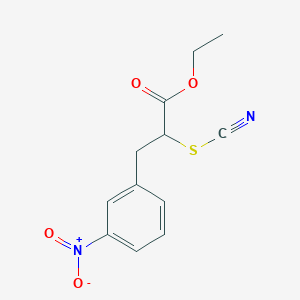
![N-[(4-Cyclopropylphenyl)methyl]prop-2-enamide](/img/structure/B2636142.png)
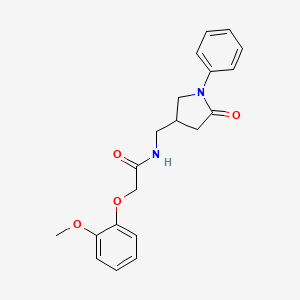

![N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2636145.png)
![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)
![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)
![Ethyl 3-methyl-5-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2636152.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)